4-Methoxy-2-phenylimidazole

描述

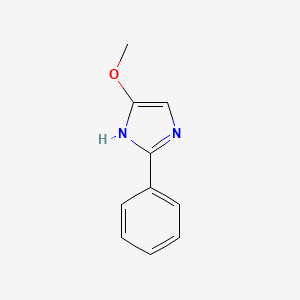

4-Methoxy-2-phenylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions The presence of a methoxy group at the fourth position and a phenyl group at the second position makes this compound unique

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with phenylglyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

化学反应分析

Types of Reactions: 4-Methoxy-2-phenylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine under mild conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-Methoxy-2-phenylimidazole and its derivatives have shown promise as potential anticancer agents. Research indicates that imidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a study on novel 2-aryl-4-benzoyl-imidazoles demonstrated their effectiveness against multidrug-resistant cancer cells by targeting the colchicine binding site on tubulin . The most potent compounds in this series exhibited IC50 values as low as 15.7 nM, indicating significant anticancer potential.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

this compound serves as a scaffold for developing IDO1 inhibitors, which are crucial in cancer therapy due to their role in immune escape mechanisms. A study highlighted the synthesis of various substituted imidazoles that showed nanomolar potency against IDO1, emphasizing the importance of structural modifications to enhance binding affinity . The compound's ability to bind effectively to IDO1 can lead to new therapeutic strategies in oncology.

Materials Science

Curing Agents for Epoxy Resins

this compound is utilized as a curing agent for epoxy resins. Its incorporation into epoxy systems enhances thermal stability and chemical resistance. Studies have shown that imidazoles, including 4-methoxy derivatives, form adducts with epoxides rapidly, leading to effective polymerization . The curing efficiency is influenced by the concentration of imidazole and the temperature during the reaction.

Analytical Chemistry

Spectrophotometric Applications

In analytical chemistry, this compound has been employed for the selective determination of metal ions. Research has demonstrated its use as a ligand in spectrophotometric assays for Cr(III) ion speciation, showcasing its utility in environmental monitoring and analytical applications . The compound's ability to form stable complexes with metal ions makes it valuable for quantitative analyses.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 5da | 15.7 | Inhibition of tubulin polymerization |

| NLG919 | 28 | IDO1 inhibition |

| ABI analogs | Varies | Colchicine binding site interaction |

Table 2: Curing Efficiency of Imidazoles

| Imidazole Derivative | Curing Temperature (°C) | Curing Efficiency (%) |

|---|---|---|

| This compound | 80 | High |

| 2-Ethyl-4-methylimidazole | 155 | Very High |

| 2-Phenylimidazole | Various | Moderate |

Case Studies

Case Study 1: Development of IDO1 Inhibitors

Research led by Fallarini et al. focused on synthesizing a library of imidazoles aimed at inhibiting IDO1. By modifying the phenyl ring on the imidazole scaffold, compounds were developed that showed enhanced potency against IDO1 with IC50 values in the nanomolar range. This study underscores the potential of using structural modifications to optimize therapeutic efficacy .

Case Study 2: Epoxy Resin Applications

A study conducted by Jíšová et al. investigated the curing mechanism of epoxides using various imidazoles, including 4-methoxy derivatives. The findings revealed that these compounds significantly improved the thermal and chemical resistance of cured resins compared to traditional curing agents . This highlights their practical applications in materials science.

作用机制

The mechanism of action of 4-Methoxy-2-phenylimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

2-Phenylimidazole: Lacks the methoxy group, leading to different chemical properties.

4-Methyl-2-phenylimidazole: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.

4-Chloro-2-phenylimidazole: The presence of a chlorine atom alters its electronic properties and reactivity.

Uniqueness: 4-Methoxy-2-phenylimidazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological contexts.

生物活性

4-Methoxy-2-phenylimidazole (4-MPI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of 4-MPI, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

4-MPI is characterized by its imidazole ring and phenyl substituent, which contribute to its unique pharmacological properties. The methoxy group at the 4-position enhances solubility and may influence its interaction with biological targets.

Research indicates that 4-MPI and its derivatives exhibit significant biological activities through various mechanisms:

-

Indoleamine 2,3-Dioxygenase (IDO) Inhibition :

- A study focused on imidazole derivatives showed that modifications on the imidazole ring can enhance binding affinity to IDO, an enzyme implicated in immune suppression in cancer. The structural modifications led to a ten-fold increase in potency compared to the parent compound, highlighting the potential of 4-MPI derivatives as IDO inhibitors .

-

Antiparasitic Activity :

- 4-MPI has been investigated for its activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain analogs exhibited potent inhibition of PfPKG, a key kinase in the parasite's life cycle. The most effective compounds showed submicromolar IC50 values, indicating strong antiparasitic potential .

- Anticancer Properties :

Table 1: In Vitro Activity of this compound Derivatives

Case Study 1: IDO Inhibition and Cancer Therapy

A systematic study on the inhibition of IDO by imidazole derivatives demonstrated that specific substitutions on the phenyl ring could drastically improve binding affinity and potency against IDO. The findings suggest that these compounds could be developed into therapeutic agents for cancer treatment by reversing immune suppression .

Case Study 2: Antimalarial Activity

In a preclinical model using SCID mice infected with P. falciparum, researchers found that oral administration of a derivative of 4-MPI resulted in complete clearance of the infection at a dose of just 10 mg/kg. This highlights not only the efficacy but also the potential for oral bioavailability in developing antimalarial therapies .

属性

IUPAC Name |

5-methoxy-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-7-11-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNOPPNJLAZLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570011 | |

| Record name | 5-Methoxy-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128666-05-7 | |

| Record name | 5-Methoxy-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。